molecular formula C13H13N5O2 B2641789 6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine CAS No. 338791-45-0

6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine

Cat. No.: B2641789
CAS No.: 338791-45-0
M. Wt: 271.28
InChI Key: FSQHKWCABLZPDN-UHFFFAOYSA-N
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Description

6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (CAS: 338791-45-0) is a bicyclic heterocyclic compound with a molecular formula of C₁₃H₁₃N₅O₂ and a molecular weight of 271.28 g/mol . Its structure features a tetrahydropyrido[4,3-d]pyrimidine core substituted with a 4-nitrophenyl group at position 6 and a primary amine at position 2. The 4-nitrophenyl group introduces strong electron-withdrawing properties, which may enhance binding to biological targets such as kinases or antimicrobial enzymes . This compound has been utilized in synthetic routes for antimicrobial and anticancer agents, as evidenced by its inclusion in multi-step syntheses and structure-activity relationship (SAR) studies .

Properties

IUPAC Name

6-(4-nitrophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c14-13-15-7-9-8-17(6-5-12(9)16-13)10-1-3-11(4-2-10)18(19)20/h1-4,7H,5-6,8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQHKWCABLZPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=C(N=C21)N)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301319887
Record name 6-(4-nitrophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679379
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338791-45-0
Record name 6-(4-nitrophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine typically involves multi-component condensation reactions. One common method includes the reaction of an aromatic aldehyde with an amine and a pyrimidine derivative under catalytic conditions. The reaction is often carried out in a basic or acidic medium, sometimes under solvent-free and microwave irradiation conditions to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The choice of solvents, catalysts, and purification methods are also optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation is typically carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the tetrahydropyrido-pyrimidine structure exhibit promising anticancer properties. These compounds can act as inhibitors of key enzymes involved in tumor growth and proliferation. For example, derivatives of tetrahydropyrido-pyrimidines have been synthesized and tested for their ability to inhibit specific pathways in cancer cells, showing significant cytotoxicity against various cancer lines .

Antimicrobial Properties

The incorporation of nitrophenyl groups is known to enhance the antimicrobial activity of compounds. The 6-(4-nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine has been evaluated for its effectiveness against bacterial strains and has shown potential as a broad-spectrum antimicrobial agent .

Enzyme Inhibition

This compound has been investigated for its role as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms. Selective inhibition of pathogen DHFR over human DHFR can lead to the development of targeted therapies for infections without affecting human cells .

Intermediate in Synthesis

The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its unique structural features allow for modifications that can lead to a variety of derivatives with enhanced pharmacological properties .

Development of New Drug Candidates

The versatility of the tetrahydropyrido-pyrimidine scaffold makes it a valuable template for the development of new drug candidates targeting various diseases, including cardiovascular diseases and neurological disorders .

Synthesis and Biological Evaluation

A study focused on synthesizing new derivatives based on the tetrahydropyrido-pyrimidine framework demonstrated their potential as selective DHFR inhibitors. The synthesized compounds were tested against different strains and showed varying degrees of selectivity and potency .

Antioxidant Properties

Another investigation explored the antioxidant capabilities of this compound derivatives. The results indicated that certain modifications could enhance their ability to scavenge free radicals, providing a protective effect against oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It may act as an inhibitor for certain enzymes or receptors, thereby modulating biochemical pathways. For example, it can inhibit cAMP-phosphodiesterase, leading to increased levels of cAMP and subsequent physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine and related analogs:

Compound Name Molecular Formula Key Substituents/Modifications Biological Activity/Application References
This compound C₁₃H₁₃N₅O₂ 6-(4-Nitrophenyl), 2-amine Antimicrobial, kinase inhibition
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride C₇H₁₂Cl₂N₄ 2-amine (dihydrochloride salt) Intermediate for antifolate agents (e.g., tetrahydropteroic acid derivatives)
N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride C₉H₁₄N₄·2HCl 2-(N,N-dimethylamine), dihydrochloride Improved solubility; potential CNS-targeting applications
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine C₇H₉ClN₄ 4-chloro, pyrido[2,3-d]pyrimidine core Anticancer (BET bromodomain inhibition)
4-Methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine C₇H₁₁N₃S Thiopyrano ring (sulfur substitution), 4-methyl Altered lipophilicity; potential metabolic stability
2,4-Diamino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine C₁₄H₁₆N₆ 2,4-diamino, 6-benzyl Antifolate activity (dihydrofolate reductase inhibition)

Key Structural and Functional Insights:

Core Modifications: The pyrido[4,3-d]pyrimidine core is critical for binding to enzymes like dihydrofolate reductase (DHFR) and kinases. Pyrido[2,3-d]pyrimidine analogs (e.g., 4-chloro derivative) exhibit altered ring fusion, which may shift selectivity toward BET bromodomains .

Substituent Effects: Dihydrochloride salts (e.g., in and ) improve aqueous solubility but may reduce membrane permeability due to increased polarity . Thiopyrano ring substitution () introduces sulfur, which can influence metabolic stability and redox properties .

Biological Activity: Antimicrobial Activity: The nitro group in the target compound is associated with nitroreductase activation in bacteria, suggesting utility in antibacterial agents . Antifolate Activity: 2,4-Diamino derivatives () mimic folate structures, making them potent DHFR inhibitors for anticancer applications . BET Bromodomain Inhibition: The 4-chloro derivative () and related thieno-fused analogs () show affinity for bromodomains, a target in leukemia .

Research Findings and SAR Trends

  • Synthetic Routes : The target compound is synthesized via cyclization of nitro-substituted intermediates (), whereas dihydrochloride salts are often prepared via HCl treatment of free bases ().
  • SAR Studies: N-Acetylated pyrido moieties (e.g., in ) are critical for BET bromodomain binding, while chlorination at position 4 enhances selectivity . 2-Amino vs. 2-Methylamino: Primary amines (as in the target compound) generally show higher enzymatic affinity compared to methylated derivatives, but the latter improve pharmacokinetics .

Biological Activity

6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C₁₃H₁₃N₅O₂
  • Molecular Weight : 271.28 g/mol
  • Melting Point : 262–265 °C
  • CAS Number : 338791-45-0

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate nitrophenyl groups into the tetrahydropyrido-pyrimidine framework. The nitro group is crucial for enhancing the compound's biological activity, particularly in anticancer applications.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that nitro-substituted compounds can preferentially target malignant cells while sparing normal cells. The mechanism often involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundA549 (Lung)TBD
Similar Nitro CompoundsPACA2 (Pancreatic)25.9 - 73.4

The proposed mechanism for the anticancer activity involves:

  • DNA Interaction : Unlike many anticancer agents that bind to DNA directly, this compound induces oxidative stress without significant DNA minor groove binding.
  • Induction of Apoptosis : The generation of ROS leads to endoplasmic reticulum stress and subsequent apoptosis .

Antioxidant Activity

In addition to anticancer properties, compounds with similar structures have demonstrated antioxidant activity. This is evaluated using the DPPH scavenging assay.

Table 2: Antioxidant Activity

CompoundDPPH Scavenging Activity (%) at 0.1 μg/mL
This compoundTBD
Ascorbic Acid100%

Case Studies

  • Cytotoxicity in Pancreatic Cancer Cells : A study evaluating various derivatives showed that certain nitro-substituted compounds exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Antioxidant Properties : Research on similar compounds has indicated a dose-dependent relationship in antioxidant activity, positioning these compounds as potential dual-action agents—both anticancer and antioxidant .

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